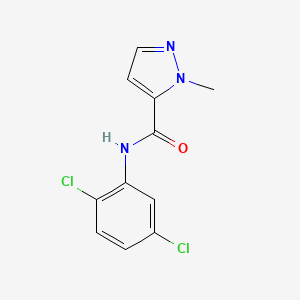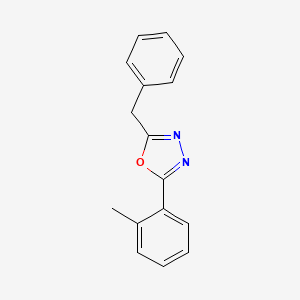![molecular formula C18H16ClN5O4 B5770195 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE](/img/structure/B5770195.png)
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom, a furyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Furyl Group: The furyl group can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Formation of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the chlorinated pyrazole, furyl group, and nitrophenyl group with propanohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and pyrazole rings.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the furyl group can lead to the formation of a furanone derivative.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for the treatment of various diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings. Its chemical properties could be leveraged to create materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
- 3-(4-FLUORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
- 3-(4-IODO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
Uniqueness
The uniqueness of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the pyrazole ring, combined with the nitrophenyl and furyl groups, creates a unique electronic environment that can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-[(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4/c1-12-8-14(24(26)27)2-4-16(12)17-5-3-15(28-17)10-20-22-18(25)6-7-23-11-13(19)9-21-23/h2-5,8-11H,6-7H2,1H3,(H,22,25)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMGQMTKPTULU-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]acetamide](/img/structure/B5770118.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B5770125.png)


![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)

![4-[(4-phenoxyphenyl)sulfonyl]morpholine](/img/structure/B5770179.png)


![(4-BROMOPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5770209.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)

